molecular formula C14H20ClNO3S B3971387 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

Cat. No. B3971387
M. Wt: 317.8 g/mol
InChI Key: IZILJJGONAYQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide involves its ability to inhibit certain enzymes and proteins. It has been found to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of acid in the body, making it a potential treatment for conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects, which can be attributed to its ability to inhibit the production of certain cytokines. It has also been found to have anti-tumor effects, which can be attributed to its ability to inhibit the growth of cancer cells. Additionally, it has been found to have anti-viral effects, which can be attributed to its ability to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide in lab experiments is its ability to inhibit certain enzymes and proteins, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the use of 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide in scientific research. One direction is the development of new drugs for the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Another direction is the study of the compound's potential toxicity and its effects on the body. Additionally, further research can be conducted to explore the compound's potential applications in the field of virology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit certain enzymes and proteins makes it a potential candidate for the development of new drugs. However, its potential toxicity is a limitation that needs to be considered. Further research is needed to explore the compound's potential applications and limitations in scientific research.

Scientific Research Applications

The potential applications of 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide in scientific research are vast. This compound has been used in the development of new drugs due to its ability to inhibit certain enzymes and proteins. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-2-19-14-6-4-3-5-13(14)16-20(17,18)12-9-7-11(15)8-10-12/h7-10,13-14,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZILJJGONAYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.